molecular formula C14H20ClN3O5S2 B3450205 4-({4-[(4-Chlorophenyl)sulfonyl]piperazinyl}sulfonyl)morpholine

4-({4-[(4-Chlorophenyl)sulfonyl]piperazinyl}sulfonyl)morpholine

Cat. No.: B3450205
M. Wt: 409.9 g/mol
InChI Key: LPJYTWNAEAYTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(4-Chlorophenyl)sulfonyl]piperazinyl}sulfonyl)morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a chlorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-Chlorophenyl)sulfonyl]piperazinyl}sulfonyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

4-({4-[(4-Chlorophenyl)sulfonyl]piperazinyl}sulfonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-({4-[(4-Chlorophenyl)sulfonyl]piperazinyl}sulfonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(4-Chlorophenyl)sulfonyl]piperazinyl}sulfonyl)morpholine is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O5S2/c15-13-1-3-14(4-2-13)24(19,20)16-5-7-17(8-6-16)25(21,22)18-9-11-23-12-10-18/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJYTWNAEAYTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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